4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine
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Overview
Description
4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 4-isopropylphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 4-isopropylbenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 4-isopropylbenzaldehyde with 3,3-dimethylpyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropylphenyl isocyanate
- 4-Isopropylphenol
- 4-Isopropenylphenol
Uniqueness
4-(4-Isopropylphenyl)-3,3-dimethylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
3,3-dimethyl-4-(4-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-11(2)12-5-7-13(8-6-12)14-9-16-10-15(14,3)4/h5-8,11,14,16H,9-10H2,1-4H3 |
InChI Key |
BJQIFECVPHDLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNCC2(C)C |
Origin of Product |
United States |
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